molecular formula C28H36N6O6 B8180371 5-Carboxamidotryptamine maleate salt hemiethanolate

5-Carboxamidotryptamine maleate salt hemiethanolate

Cat. No.: B8180371
M. Wt: 552.6 g/mol
InChI Key: SJTYSRUDEQUAFG-WRYGTEGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxamidotryptamine maleate salt hemiethanolate typically involves the reaction of 5-carboxamidotryptamine with maleic acid and ethanol. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Ethanol or a mixture of ethanol and water.

    Catalyst: No specific catalyst is required, but the reaction may be facilitated by mild heating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Carboxamidotryptamine maleate salt hemiethanolate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can modify the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dimethyl sulfoxide.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

5-Carboxamidotryptamine maleate salt hemiethanolate is widely used in scientific research due to its ability to activate serotonin receptors . Its applications include:

    Chemistry: Studying the structure-activity relationships of serotonin receptor agonists.

    Biology: Investigating the role of serotonin receptors in various physiological processes.

    Medicine: Exploring potential therapeutic uses for serotonin receptor agonists in treating conditions like depression and anxiety.

    Industry: Used in the development of new pharmaceuticals targeting serotonin receptors.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;(E)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3/b;;2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTYSRUDEQUAFG-WRYGTEGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C/C(=O)O)\C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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